4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one 4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 886157-14-8
VCID: VC4672957
InChI: InChI=1S/C19H19N3O3/c1-2-3-13-20-17-15-11-7-8-12-16(15)21(14-9-5-4-6-10-14)19(23)18(17)22(24)25/h4-12,20H,2-3,13H2,1H3
SMILES: CCCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Molecular Formula: C19H19N3O3
Molecular Weight: 337.379

4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one

CAS No.: 886157-14-8

Cat. No.: VC4672957

Molecular Formula: C19H19N3O3

Molecular Weight: 337.379

* For research use only. Not for human or veterinary use.

4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one - 886157-14-8

Specification

CAS No. 886157-14-8
Molecular Formula C19H19N3O3
Molecular Weight 337.379
IUPAC Name 4-(butylamino)-3-nitro-1-phenylquinolin-2-one
Standard InChI InChI=1S/C19H19N3O3/c1-2-3-13-20-17-15-11-7-8-12-16(15)21(14-9-5-4-6-10-14)19(23)18(17)22(24)25/h4-12,20H,2-3,13H2,1H3
Standard InChI Key XKDPPVJMYRMLLB-UHFFFAOYSA-N
SMILES CCCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]

Introduction

Synthesis

The synthesis of quinoline derivatives like this compound typically involves multi-step organic reactions. Although specific synthetic pathways for 4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one are not detailed in the provided data, general methods include:

  • Starting Materials: Quinoline derivatives are often synthesized from aniline precursors or substituted benzaldehydes.

  • Nitration: Introduction of the nitro group can be achieved through electrophilic substitution using nitrating agents like nitric acid.

  • Amine Substitution: The butylamino group may be introduced via nucleophilic substitution or reductive amination.

  • Phenyl Substitution: The phenyl group at position 1 could be added through Friedel-Crafts acylation or similar methods.

Further experimental details would be required to confirm these steps for this specific compound.

Medicinal Chemistry

Quinoline derivatives are widely studied for their therapeutic properties, including:

  • Anticancer Activity: Quinoline scaffolds have shown promise as inhibitors of enzymes like EGFR and DNA gyrase, which are critical in cancer cell proliferation .

  • Antimicrobial Properties: The nitro group often enhances antimicrobial activity by disrupting microbial DNA synthesis .

Material Sciences

Quinoline-based compounds are also explored for their optical and electronic properties, making them candidates for use in:

  • Organic light-emitting diodes (OLEDs)

  • Photovoltaic devices

Research Gaps and Future Directions

Despite its promising structure, detailed studies on the biological activity, toxicity, and pharmacokinetics of 4-(butylamino)-3-nitro-1-phenylquinolin-2(1H)-one are lacking. Future research could focus on:

  • Screening for anticancer or antimicrobial activity.

  • Exploring its potential as a ligand in coordination chemistry.

  • Investigating its physicochemical properties for material science applications.

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